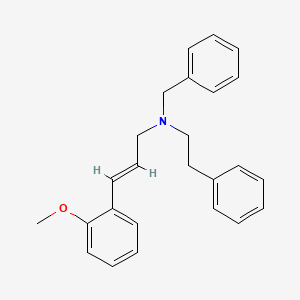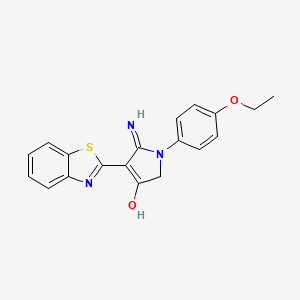
3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol, also known as MPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol is not fully understood, but research has suggested that the compound may act by inhibiting the aggregation of amyloid-beta peptides, reducing oxidative stress, and modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Research has shown that the compound can inhibit the aggregation of amyloid-beta peptides, reduce oxidative stress, and modulate the activity of neurotransmitters in the brain. Additionally, this compound has been found to exhibit anti-inflammatory properties, which could be beneficial in the treatment of a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol in lab experiments is that the compound has been extensively studied and has a well-understood mechanism of action. Additionally, the compound is relatively easy to synthesize and is readily available. However, one limitation of using this compound in lab experiments is that the compound has not yet been tested in clinical trials, so its potential therapeutic applications are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol. One potential area of focus is the development of more efficient synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol can be achieved through a variety of methods, including the reaction of 2-methylphenylhydrazine with 6-methylpyridazine-3-carbaldehyde, followed by the addition of pyrrolidine and subsequent reduction. Other methods for synthesizing this compound include the reaction of 2-methylphenylhydrazine with 6-methylpyridazine-3-carboxylic acid, followed by the addition of pyrrolidine and subsequent reduction.
Wissenschaftliche Forschungsanwendungen
3-(2-methylphenyl)-1-(6-methyl-3-pyridazinyl)-3-pyrrolidinol has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-12-5-3-4-6-14(12)16(20)9-10-19(11-16)15-8-7-13(2)17-18-15/h3-8,20H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPCVGOMFBNFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(C2)(C3=CC=CC=C3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6043282.png)
![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzamide](/img/structure/B6043285.png)


![N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B6043299.png)



![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)


![3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6043348.png)
![ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate](/img/structure/B6043351.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B6043369.png)
